

improving solubility 3,5-dimethoxybenzaldehyde organic solvents

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Compound Focus: 3,5-Dimethoxybenzaldehyde

CAS No.: 7311-34-4

Cat. No.: S749997

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Solubility Profile of 3,5-Dimethoxybenzaldehyde

First, understanding the basic physicochemical properties of your compound is crucial for troubleshooting. The following table summarizes key data for **3,5-Dimethoxybenzaldehyde** [1] [2] [3].

Property	Value
Molecular Formula	C ₉ H ₁₀ O ₃
Molecular Weight	166.18 g/mol
Melting Point	44°C to 48°C
Water Solubility	Insoluble / 1615 mg/L at 25°C (est.)
Solubility in DMSO	~100 mg/mL (601.76 mM)

Frequently Asked Questions

Q1: What is the most effective method to improve the aqueous solubility of 3,5-dimethoxybenzaldehyde for biological assays? The most effective and documented method is forming an

inclusion complex with β -Cyclodextrin (β -CD). Research shows that encapsulating the compound within the hydrophobic cavity of β -CD significantly enhances its solubility in aqueous environments. This is particularly useful for preparing stock solutions for antifungal or other biological tests [4] [5].

Q2: Why does forming a complex with β -Cyclodextrin work? β -Cyclodextrin is a cone-shaped cyclic oligosaccharide with a **hydrophobic interior and a hydrophilic exterior**.

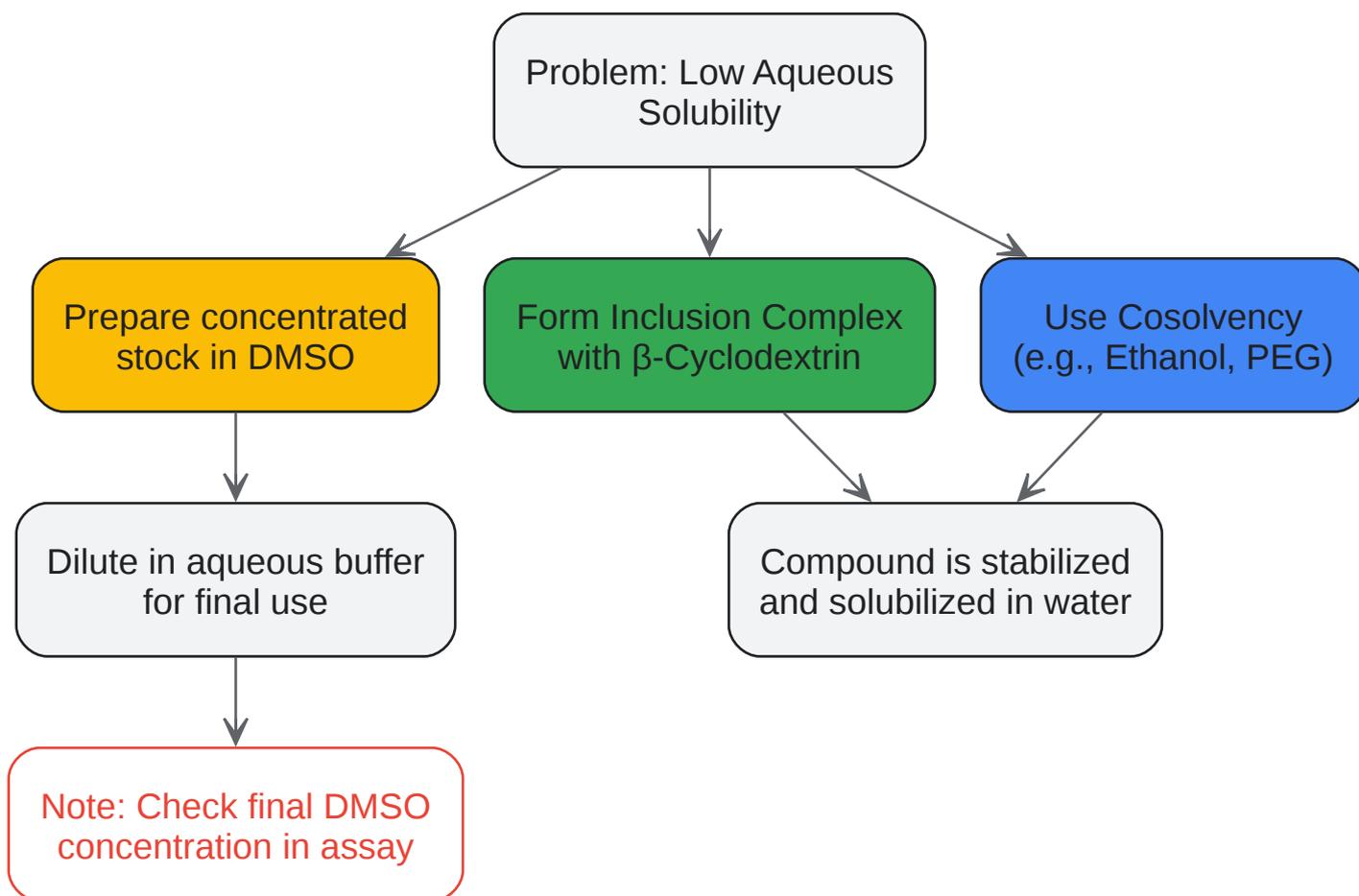
- The hydrophobic cavity of β -CD can host the organic molecule of **3,5-dimethoxybenzaldehyde**.
- This encapsulation shields the compound from the aqueous environment, improving its apparent solubility, shelf life, and stability [4].

Q3: Are there any alternative solvents if complexation is not an option? Yes, **Dimethyl Sulfoxide (DMSO)** is a suitable solvent. The compound is highly soluble in DMSO, making it a practical choice for preparing concentrated stock solutions for *in vitro* research. Always ensure the DMSO is fresh and anhydrous for best results, and be mindful of final DMSO concentrations in biological assays to avoid cellular toxicity [5].

Troubleshooting Guide

Problem: Low Aqueous Solubility is Hindering Biological Experiments

This is a common issue. Below is a visual workflow for diagnosing the problem and implementing the primary solution.



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Recommended Protocol: Fabricating 4BDBA:β-CD-ICs/PVA Nanofibers via Electrospinning

The following methodology is adapted from a peer-reviewed study that successfully improved the properties of a related compound, 4-(benzyloxy)-**3,5-dimethoxybenzaldehyde** (4BDBA), via complexation with β-CD [4].

1. Objective To form an inclusion complex (IC) between the aldehyde derivative and β-CD, and subsequently embed it into polyvinyl alcohol (PVA) nanofibers using electrospinning for potential applications in drug delivery or food storage systems.

2. Materials

- **3,5-dimethoxybenzaldehyde** (or its derivative)
- β-Cyclodextrin (β-CD)
- Polyvinyl Alcohol (PVA) - MW 30,000–70,000

- Solvent: Dimethylformamide (DMF) or deionized water
- Equipment: Electrospinning apparatus, magnetic stirrer, ultrasound bath

3. Experimental Procedure

Step 1: Synthesis of the Aldehyde Derivative (if required)

- The study first synthesized 4BDBA from syringaldehyde (4-hydroxy-**3,5-dimethoxybenzaldehyde**) and benzyl chloride via a condensation reaction. This step may be optional depending on your target molecule.

Step 2: Preparation of the Inclusion Complex (IC)

- Prepare separate saturated aqueous solutions of β -CD and your aldehyde compound.
- Mix the two solutions in a 1:1 molar ratio.
- Stir the mixture continuously for **24–48 hours at room temperature**.
- Recover the solid inclusion complex by **filtering or centrifuging** the mixture.
- **Dry the precipitate** thoroughly under vacuum to remove all residual solvent.

Step 3: Fabrication of Electrospun Nanofibers (NFs)

- Prepare a 10% (w/v) aqueous solution of PVA as your carrier polymer.
- Dissolve a precise amount of the dried IC from Step 2 into the PVA solution. The original study used a final polymer-to-IC ratio of 2:1.
- Use an electrospinning setup with the following typical parameters:
 - **Voltage:** 15–20 kV
 - **Flow Rate:** 0.5–1.0 mL/hour
 - **Distance between needle and collector:** 10–15 cm
- The resulting non-woven nanofiber mat will contain your compound in a stabilized, soluble form.

4. Validation and Analysis

- **^1H NMR Spectroscopy:** Confirm the formation of the IC by observing chemical shift changes in the NMR spectrum [4].
- **Fourier-Transform Infrared Spectroscopy (FT-IR):** Analyze key functional groups and confirm complexation.
- **Morphological Studies:** Use Scanning Electron Microscopy (SEM) to verify the formation of smooth, continuous nanofibers.

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